3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid
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Overview
Description
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.
Preparation Methods
The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through various reactions such as ring-opening polymerization and cationic polymerization . Industrial production methods often utilize strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators to facilitate the polymerization process .
Chemical Reactions Analysis
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Ring-Opening Polymerization: This is a significant reaction for this compound, often initiated by strong Lewis acids
Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .
Scientific Research Applications
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials with specific properties.
Medicine: Research into drug delivery systems and other pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .
Comparison with Similar Compounds
Similar compounds to 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid include:
6,8-Dioxabicyclo[3.2.1]octane: Known for its use in polymerization reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic acetal with similar reactivity.
Bicyclic Oxalactone: Used in the synthesis of polysaccharide analogues.
The uniqueness of this compound lies in its specific structural properties and its ability to form stable polymeric materials through ring-opening polymerization .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9) |
InChI Key |
YKCGJZJTBLIAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC1(CO2)C(=O)O |
Origin of Product |
United States |
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